1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid
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Overview
Description
1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid is a complex organic compound that features a piperidine ring substituted with sulfanylpropanoyl and dicarboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or organometallic reagents under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or other electrophilic centers, while the piperidine ring can interact with biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Pyridine-3,5-dicarboxylic acid: Similar in structure but lacks the piperidine ring and sulfanyl group.
Piperidine-2,5-dicarboxylic acid: Similar but without the sulfanylpropanoyl group.
3-Sulfanylpropanoic acid: Contains the sulfanyl group but lacks the piperidine ring and dicarboxylic acid groups.
Uniqueness: 1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve .
Properties
Molecular Formula |
C10H15NO5S |
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Molecular Weight |
261.30 g/mol |
IUPAC Name |
1-(3-sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C10H15NO5S/c12-8(3-4-17)11-5-6(9(13)14)1-2-7(11)10(15)16/h6-7,17H,1-5H2,(H,13,14)(H,15,16) |
InChI Key |
AHFWOUJFFPZGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(CC1C(=O)O)C(=O)CCS)C(=O)O |
Origin of Product |
United States |
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